Cas no 59280-03-4 (Benzamide, N-(4-bromophenyl)-4-nitro-)

Benzamide, N-(4-bromophenyl)-4-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, N-(4-bromophenyl)-4-nitro-
- N-(4-bromophenyl)-4-nitrobenzamide
- 4'-bromo-4-nitrobenzanilide
- 4-Nitro-benzoesaeure-(4-brom-anilid)
- 4-Nitro-benzoesaeure-<4-brom-anilid>AC1LFSZF
- 4-nitro-benzoic acid-(4-bromo-anilide)
- N-(4'-bromophenyl)-4-nitrobenzamide
- N-(4-nitrobenzoyl)-4'-bromoanilide
- 59280-03-4
- SMSF0003563
- CHEMBL466741
- SR-01000389442
- CBMicro_006106
- F70218
- CB08654
- BIM-0006320.P001
- AKOS000186756
- DTXSID30353950
- SR-01000389442-1
- CS-0362255
- STK391326
-
- MDL: MFCD00438175
- Inchi: InChI=1S/C13H9BrN2O3/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(8-2-9)16(18)19/h1-8H,(H,15,17)
- InChI Key: WXCIUWMZYPAPDZ-UHFFFAOYSA-N
- SMILES: O=[N+]([O-])C1=CC=C(C(NC2=CC=C(Br)C=C2)=O)C=C1
Computed Properties
- Exact Mass: 319.98000
- Monoisotopic Mass: 319.97965g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 74.9Ų
Experimental Properties
- PSA: 78.41000
- LogP: 4.51680
Benzamide, N-(4-bromophenyl)-4-nitro- Security Information
Benzamide, N-(4-bromophenyl)-4-nitro- Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Benzamide, N-(4-bromophenyl)-4-nitro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432925-5g |
N-(4-bromophenyl)-4-nitrobenzamide |
59280-03-4 | 98% | 5g |
¥12960.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432925-1g |
N-(4-bromophenyl)-4-nitrobenzamide |
59280-03-4 | 98% | 1g |
¥3878.00 | 2024-05-07 |
Benzamide, N-(4-bromophenyl)-4-nitro- Related Literature
-
Khima Pandey,Manoj Kumar Muthyala,Sunita Choudhary,Anil Kumar RSC Adv. 2015 5 13797
Additional information on Benzamide, N-(4-bromophenyl)-4-nitro-
Professional Introduction to Benzamide, N-(4-bromophenyl)-4-nitro- (CAS No. 59280-03-4)
Benzamide, N-(4-bromophenyl)-4-nitro- (CAS No. 59280-03-4) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its distinct molecular structure, has been studied extensively for its potential applications in medicinal chemistry. The presence of both bromine and nitro substituents in its molecular framework imparts unique reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.
The molecular structure of Benzamide, N-(4-bromophenyl)-4-nitro-, consists of a benzamide core substituted with a 4-bromophenyl group and a 4-nitro group. This arrangement not only contributes to its distinct chemical properties but also opens up numerous possibilities for further functionalization. The bromine atom at the para position relative to the nitro group enhances electrophilic aromatic substitution reactions, making it a versatile building block for constructing more intricate chemical entities.
In recent years, the compound has been explored in various pharmaceutical research initiatives. Its unique structural features have made it a candidate for developing novel therapeutic agents. Specifically, the nitro group can be reduced to an amine, providing a pathway to synthesize derivatives with different biological activities. This transformation is particularly useful in designing molecules that target specific enzymatic pathways or receptors.
One of the most promising areas of research involving Benzamide, N-(4-bromophenyl)-4-nitro- is its application in antimicrobial drug development. The combination of the bromine and nitro substituents enhances its reactivity, allowing for the facile introduction of additional functional groups that can improve antimicrobial efficacy. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains, including those that are resistant to conventional antibiotics.
The synthesis of Benzamide, N-(4-bromophenyl)-4-nitro-, typically involves multi-step organic reactions starting from commercially available precursors. The key steps include bromination of a phenyl ring followed by nitration and subsequent amide formation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance yield and purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.
From a medicinal chemistry perspective, the compound's structural motifs offer insights into drug design principles. The presence of both electron-withdrawing and electron-donating groups allows for fine-tuning of physicochemical properties such as solubility, permeability, and metabolic stability. These factors are critical in determining the bioavailability and therapeutic efficacy of drug candidates.
Recent advancements in computational chemistry have further facilitated the study of Benzamide, N-(4-bromophenyl)-4-nitro-. Molecular modeling techniques have been used to predict binding interactions with biological targets, providing valuable insights into potential drug mechanisms. These simulations help researchers optimize molecular structures before moving into costly experimental validations.
The pharmaceutical industry has taken note of these developments and is actively exploring derivatives of this compound for various therapeutic indications. Preclinical studies have demonstrated promising results in models of inflammation and infectious diseases. The ability to modify the molecular structure while retaining key pharmacophoric elements makes this compound an attractive scaffold for further development.
In conclusion, Benzamide, N-(4-bromophenyl)-4-nitro- (CAS No. 59280-03-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents. Ongoing research continues to uncover new applications and synthetic strategies, positioning this compound as a cornerstone in modern drug discovery efforts.
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